

An In-depth Technical Guide to 2-Tert-butoxyphenol

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Compound of Interest

Compound Name: 2-Tert-butoxyphenol

Cat. No.: B2420153

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Disclaimer: Publicly available scientific data on **2-tert-butoxyphenol** (CAS: 23010-10-8) is exceedingly scarce. The majority of accessible information relates to the structurally distinct compound, 2-tert-butylphenol (CAS: 88-18-6). This guide summarizes the limited confirmed data for **2-tert-butoxyphenol** and outlines the data categories that would be included in a comprehensive technical whitepaper. Researchers should exercise extreme caution and verify all data through experimental analysis.

Molecular Identity and Physical Properties

This section provides fundamental identification and physical data for **2-tert-butoxyphenol**.

Chemical Identifiers

A summary of the key chemical identifiers for **2-tert-butoxyphenol** is presented in Table 1.

Identifier	Value	Source
IUPAC Name	2-[(2-methylpropan-2-yl)oxy]phenol	PubChem
Synonyms	o-tert-Butoxyphenol, 2-(TERT-BUTOXY)PHENOL	PubChem[1]
CAS Number	23010-10-8	Pharmaffiliates
Molecular Formula	C ₁₀ H ₁₄ O ₂	PubChem[1]
Molecular Weight	166.22 g/mol	PubChem[1]
Canonical SMILES	CC(C)(C)OC1=CC=CC=C1O	
InChI Key	CEGFADRHLIZQIP-UHFFFAOYSA-N	

Physical Properties

Detailed experimental physical properties such as melting point, boiling point, and solubility for **2-tert-butoxyphenol** are not readily available in the public domain. For a comprehensive analysis, these values would need to be determined experimentally.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. This section would typically contain detailed experimental spectra and their interpretations.

Note: No reliable experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2-tert-butoxyphenol** was found in publicly accessible databases. The following subsections describe the expected data.

¹H NMR Spectroscopy

A proton nuclear magnetic resonance (¹H NMR) spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule. The expected signals would correspond to the tert-butyl protons, the aromatic protons, and the hydroxyl proton.

¹³C NMR Spectroscopy

A carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would identify all unique carbon environments in the **2-tert-butoxyphenol** molecule. This would include the carbons of the tert-butyl group, the aromatic ring, and the carbon atoms bonded to the oxygen atoms.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum would show characteristic absorption bands for the functional groups present, such as the O-H stretch of the hydroxyl group, C-O stretching of the ether and phenol, and C-H stretches of the aromatic and aliphatic components.

Mass Spectrometry (MS)

Mass spectrometry would provide the mass-to-charge ratio of the parent ion, confirming the molecular weight. The fragmentation pattern would offer further structural information.

Synthesis and Reactivity

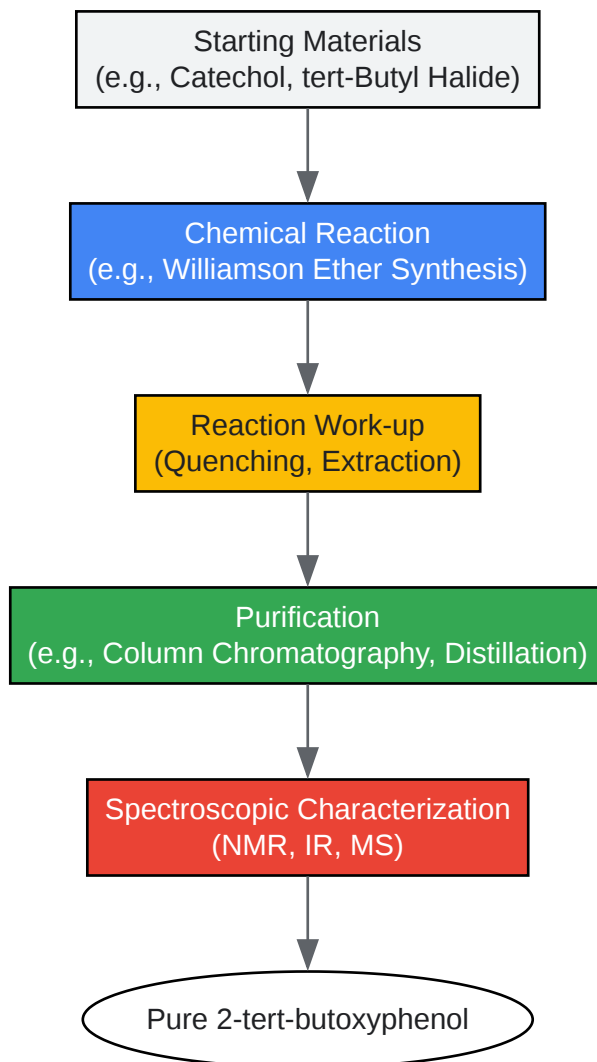
This section would detail the synthetic routes to **2-tert-butoxyphenol** and describe its chemical reactivity.

Synthesis of 2-tert-butoxyphenol

A detailed, experimentally verified protocol for the synthesis of **2-tert-butoxyphenol** is not currently available in the reviewed literature. A potential synthetic route could involve the Williamson ether synthesis, reacting catechol (1,2-dihydroxybenzene) with a tert-butyl halide in the presence of a base. However, this is a hypothetical pathway and would require experimental validation.

Below is a generalized workflow for the synthesis and purification of a chemical compound like **2-tert-butoxyphenol**.

General Workflow for Chemical Synthesis and Characterization



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A generalized workflow for chemical synthesis.

Reactivity

Information regarding the specific chemical reactivity of **2-tert-butoxyphenol** is not well-documented. Based on its structure, it would be expected to undergo reactions typical of phenols, such as electrophilic aromatic substitution, although the bulky tert-butoxy group may

exert significant steric hindrance. The phenolic hydroxyl group can also participate in reactions such as esterification and etherification.

Applications

2-tert-butoxyphenol is described as a "useful research chemical"; however, specific applications in drug development or other scientific fields are not detailed in the available literature. Its structural similarity to other hindered phenols suggests potential applications as an antioxidant or as a building block in organic synthesis.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-tert-butoxyphenol** is not readily available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. The safety information for the related but different compound, 2-tert-butylphenol, indicates that it is corrosive and toxic, but these hazards do not necessarily apply to **2-tert-butoxyphenol**.

Conclusion

This technical guide highlights the significant lack of publicly available experimental data for **2-tert-butoxyphenol**. While its basic molecular identifiers are known, critical information regarding its physical properties, spectroscopic data, synthesis, reactivity, and safety is absent. Further experimental investigation is required to fully characterize this compound and to enable its potential application in research and development.

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References

- 1. 2-Tert-butoxyphenol | C₁₀H₁₄O₂ | CID 14252192 - PubChem [pubchem.ncbi.nlm.nih.gov]
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